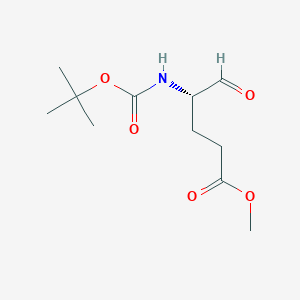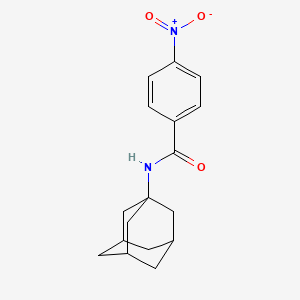![molecular formula C23H27N3O5S B12040663 Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)
Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) est un composé organique complexe avec une structure unique qui combine un dérivé de quinoléine avec un cycle thiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du dérivé de quinoléine, suivie de l'introduction du cycle thiazole. Les étapes clés comprennent :
Formation du dérivé de quinoléine : La synthèse commence par la préparation de la 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine. Cela peut être réalisé par une synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des cétones en présence de catalyseurs acides ou basiques.
Formation du cycle thiazole : Le cycle thiazole est introduit par une réaction de cyclisation impliquant un thioamide et un dérivé d'acide acétique halogéné.
Réaction de couplage : La dernière étape implique le couplage du dérivé de quinoléine avec le cycle thiazole à l'aide d'un réactif de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et l'adaptation du procédé aux besoins industriels.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle sur le cycle quinoléine peut être oxydé pour former une cétone.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le groupe ester éthylique peut être hydrolysé pour former l'acide carboxylique correspondant, qui peut ensuite subir d'autres réactions de substitution.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : L'hydrolyse peut être réalisée en milieu acide ou basique, comme l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation de dérivés de la 1-hexyl-4-oxo-2-oxo-1,2-dihydroquinoléine.
Réduction : Formation de dérivés de la 1-hexyl-4-hydroxy-2-hydroxy-1,2-dihydroquinoléine.
Substitution : Formation de dérivés d'acide carboxylique à partir du groupe ester.
Applications de la recherche scientifique
L'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzymes en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) implique son interaction avec des cibles moléculaires spécifiques. Les cycles quinoléine et thiazole peuvent interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Ce composé peut également interférer avec les voies cellulaires impliquées dans l'inflammation et la progression du cancer.
Applications De Recherche Scientifique
Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
L'acétate d'éthyle (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) peut être comparé à d'autres dérivés de quinoléine et de thiazole :
Acétate d'éthyle (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) : Structure similaire mais avec un groupe isopentyle au lieu d'un groupe hexyle.
Acétate d'éthyle (2-{[(1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL) : Contient un groupe éthyle au lieu d'un groupe hexyle.
Ces composés partagent des structures de base similaires mais diffèrent dans leurs chaînes latérales, ce qui peut influencer leurs propriétés chimiques et leurs activités biologiques.
Propriétés
Formule moléculaire |
C23H27N3O5S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
ethyl 2-[2-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H27N3O5S/c1-3-5-6-9-12-26-17-11-8-7-10-16(17)20(28)19(22(26)30)21(29)25-23-24-15(14-32-23)13-18(27)31-4-2/h7-8,10-11,14,28H,3-6,9,12-13H2,1-2H3,(H,24,25,29) |
Clé InChI |
XTXNFDMHGMLQNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)



